molecular formula C26H22N4O B11230665 N-(2-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(2-methoxybenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11230665
M. Wt: 406.5 g/mol
InChI Key: ASUVZSCYNDLPNY-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with methoxyphenyl and diphenyl groups

Preparation Methods

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: The core structure is then subjected to substitution reactions to introduce the methoxyphenyl and diphenyl groups. These reactions often require the use of reagents such as halides and catalysts to facilitate the substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and efficiency .

Chemical Reactions Analysis

N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[(2-METHOXYPHENYL)METHYL]-5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C26H22N4O/c1-31-23-15-9-8-12-20(23)16-27-25-24-22(19-10-4-2-5-11-19)17-30(26(24)29-18-28-25)21-13-6-3-7-14-21/h2-15,17-18H,16H2,1H3,(H,27,28,29)

InChI Key

ASUVZSCYNDLPNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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